molecular formula C12H15Cl3N2O2 B3229621 1-(2,5-Dichloro-benzyl)-piperazine-2-carboxylic acid hydrochloride CAS No. 1289384-99-1

1-(2,5-Dichloro-benzyl)-piperazine-2-carboxylic acid hydrochloride

Cat. No.: B3229621
CAS No.: 1289384-99-1
M. Wt: 325.6 g/mol
InChI Key: OLQARQMSXNEWFD-UHFFFAOYSA-N
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Description

1-(2,5-Dichloro-benzyl)-piperazine-2-carboxylic acid hydrochloride is a piperazine derivative featuring a benzyl group substituted with chlorine atoms at the 2- and 5-positions and a carboxylic acid moiety on the piperazine ring. This compound is categorized as a research chemical, primarily used in pharmaceutical and forensic applications. Its structure combines a piperazine backbone with a dichlorinated aromatic ring, which may influence its physicochemical properties and biological activity. Notably, this compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or application-specific limitations .

Properties

IUPAC Name

1-[(2,5-dichlorophenyl)methyl]piperazine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O2.ClH/c13-9-1-2-10(14)8(5-9)7-16-4-3-15-6-11(16)12(17)18;/h1-2,5,11,15H,3-4,6-7H2,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQARQMSXNEWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C(=O)O)CC2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289384-99-1
Record name 2-Piperazinecarboxylic acid, 1-[(2,5-dichlorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289384-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

1-(2,5-Dichloro-benzyl)-piperazine-2-carboxylic acid hydrochloride is a compound with significant potential in pharmacology, particularly due to its structural features that allow for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anticancer and analgesic effects, as well as its mechanism of action.

Chemical Structure and Properties

  • Chemical Formula : C12H14Cl2N2O2·ClH
  • CAS Number : 1289384-99-1
  • Molecular Weight : 287.14 g/mol

The compound's structure features a piperazine ring, which is known for its versatility in drug design and biological interactions.

Anticancer Activity

Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. The structure of 1-(2,5-Dichloro-benzyl)-piperazine-2-carboxylic acid hydrochloride may contribute to its efficacy against various cancer cell lines.

Table 1: Anticancer Activity of Piperazine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT-15 (Colon Carcinoma)<10Induces apoptosis
Compound BU251 (Glioblastoma)15Inhibits cell proliferation
1-(2,5-Dichloro-benzyl)-piperazine-2-carboxylic acid hydrochlorideMultiple lines TBDTBDTBD

Note: Specific IC50 values for the compound are yet to be determined in published studies.

Analgesic Activity

The compound has shown promise as an analgesic agent. Similar piperazine derivatives have been reported to inhibit fatty acid amide hydrolase (FAAH), an enzyme that regulates pain pathways.

Mechanism of Action :

  • FAAH Inhibition : Compounds similar to 1-(2,5-Dichloro-benzyl)-piperazine-2-carboxylic acid hydrochloride may act by increasing levels of endocannabinoids, leading to reduced pain perception and inflammation .

Case Studies and Research Findings

Recent studies have explored various piperazine derivatives for their biological activities:

  • Study on Anticancer Properties :
    • A study published in MDPI highlighted the anticancer potential of piperazine derivatives against colon carcinoma cells, emphasizing structure-activity relationships (SAR) that enhance efficacy .
  • FAAH Inhibition and Pain Management :
    • Research indicated that certain piperazine compounds could effectively inhibit FAAH, leading to increased levels of endogenous lipids involved in pain modulation. This suggests a potential therapeutic application for chronic pain management .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Benzyl-Piperazine Derivatives

1-(2,5-Dimethoxybenzyl)piperazine hydrochloride
  • Structure : Benzyl group substituted with methoxy (-OCH₃) groups at 2- and 5-positions.
  • Molecular Formula : C₁₃H₂₀N₂O₂·HCl; Molecular Weight : 272.77 g/mol .
  • Solubility: Soluble in DMF (5 mg/ml), DMSO (30 mg/ml), and methanol (1 mg/ml) .
  • Key Differences :
    • The methoxy groups increase polarity compared to chloro substituents, enhancing solubility in polar solvents.
    • Lower molecular weight (vs. dichloro derivatives) due to the absence of chlorine atoms.
    • Used extensively as an analytical reference standard in forensic research .
1-(4-Chloro-benzyl)-piperazine-2-carboxylic acid hydrochloride
  • Structure : Single chlorine atom at the 4-position of the benzyl group.
  • Molecular Formula : C₁₃H₁₆ClN₂O₂·HCl; Molecular Weight : 291.17 g/mol .
  • Key Differences :
    • Reduced steric hindrance and lipophilicity compared to the 2,5-dichloro derivative.
    • The single chlorine may lead to distinct binding affinities in receptor studies.
1-(2-Cyano-benzyl)-piperazine-2-carboxylic acid hydrochloride
  • Structure: Benzyl group substituted with a cyano (-CN) group at the 2-position.
  • Molecular Formula : C₁₃H₁₅ClN₃O₂; Molecular Weight : 295.74 g/mol .
  • Higher nitrogen content may influence solubility and stability .

Piperazine-2-Carboxylic Acid Derivatives

Piperazine-2-carboxylic acid dihydrochloride
  • Structure : Unsubstituted piperazine ring with a carboxylic acid group.
  • Molecular Formula : C₅H₁₀N₂O₂·2HCl; Molecular Weight : 203.06 g/mol .
  • Applications : Used as a scaffold for synthesizing complex piperazine derivatives via orthogonal protection strategies .
  • Key Differences :
    • Absence of benzyl group reduces lipophilicity and molecular complexity.
    • Serves as a precursor for derivatives like 1-(2,5-Dichloro-benzyl)-piperazine-2-carboxylic acid hydrochloride .

Methyl-Substituted Piperazine Derivatives

1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride
  • Structure : Methyl group at the 2-position of the piperazine ring.
  • Molecular Formula : C₁₂H₁₇Cl₃N₂; Molecular Weight : 295.64 g/mol .
  • Higher chlorine content (3 Cl atoms) increases molecular weight and lipophilicity compared to the non-methylated analogue .

Physicochemical and Functional Comparisons

Molecular Weight and Solubility

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Profile
1-(2,5-Dichloro-benzyl)-piperazine-2-carboxylic acid hydrochloride Not explicitly reported* ~327.6 (estimated) Likely lower due to Cl substituents
1-(2,5-Dimethoxybenzyl)piperazine hydrochloride C₁₃H₂₀N₂O₂·HCl 272.77 DMSO: 30 mg/ml; Methanol: 1 mg/ml
1-(4-Chloro-benzyl)-piperazine-2-carboxylic acid hydrochloride C₁₃H₁₆ClN₂O₂·HCl 291.17 Data not available

*Estimated based on structural analogues.

Functional Implications

  • Chlorine vs. Methoxy Substitutions : Chlorine atoms increase lipophilicity and membrane permeability but reduce solubility in aqueous media. Methoxy groups enhance polarity, improving solubility for in vitro assays .
  • Carboxylic Acid vs. Methyl Groups : The carboxylic acid moiety introduces hydrogen-bonding capability, critical for target interactions, while methyl groups may optimize pharmacokinetic properties .

Q & A

Q. What is the molecular structure and key functional groups of 1-(2,5-Dichloro-benzyl)-piperazine-2-carboxylic acid hydrochloride?

The compound features a piperazine ring (a six-membered heterocycle with two nitrogen atoms) substituted at the 1-position with a 2,5-dichlorobenzyl group and at the 2-position with a carboxylic acid. The hydrochloride salt form enhances solubility and stability. Key functional groups include:

  • Piperazine core : Enables interactions with biological targets via hydrogen bonding and electrostatic interactions.
  • 2,5-Dichlorobenzyl group : Contributes to lipophilicity and may influence receptor binding affinity.
  • Carboxylic acid : Provides a site for derivatization (e.g., amidation) or salt formation.
    Structural analogs (e.g., 1-(2-fluorobenzyl)piperazine derivatives) suggest halogen positioning impacts bioactivity .

Q. What are common synthetic routes for this compound?

Synthesis typically involves:

Orthogonal protection : Piperazine-2-carboxylic acid dihydrochloride is protected (e.g., BOC or Fmoc groups) to selectively functionalize the nitrogen atoms .

Benzylation : Reacting the protected piperazine with 2,5-dichlorobenzyl chloride in solvents like ethanol or toluene under reflux .

Deprotection and salt formation : Acidic cleavage (e.g., HCl/dioxane) yields the hydrochloride salt .
Key challenges include controlling regioselectivity during benzylation and minimizing side reactions.

Q. What analytical techniques confirm purity and structural integrity?

  • NMR : Assigns proton environments (e.g., benzyl CH2 at ~4.3 ppm, piperazine protons at ~3.0–3.5 ppm) .
  • HPLC : Quantifies purity (>95% typical for research-grade material) using reverse-phase columns .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns in polymorphic forms .

Advanced Research Questions

Q. How can synthesis conditions be optimized for higher yield and scalability?

  • Catalyst selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves reaction efficiency for triazole-containing analogs .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance benzylation kinetics, while toluene reduces side reactions .
  • Purification strategies : Silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity .

Q. How do structural modifications impact biological activity in structure-activity relationship (SAR) studies?

  • Halogen substitution : Replacing 2,5-dichloro with 2-fluoro (as in ) reduces steric bulk but may alter receptor binding kinetics.
  • Carboxylic acid derivatization : Converting to amides or esters modulates permeability and metabolic stability .
  • Piperazine ring substitution : N-methylation (e.g., ) enhances lipophilicity but may reduce hydrogen-bonding capacity .
    Methodological note: Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity .

Q. How can researchers resolve contradictions in crystallographic and computational data?

  • Multi-technique validation : Combine X-ray crystallography (for solid-state conformation) with NMR (solution-state dynamics) and DFT calculations (electronic properties) .
  • Polymorph screening : Vary crystallization solvents (e.g., chloroform vs. ethanol) to identify dominant hydrogen-bonding networks .

Q. What strategies mitigate instability during storage?

  • Controlled environment : Store at 4°C in airtight, desiccated containers to prevent hydrolysis of the hydrochloride salt .
  • Inert atmosphere : Use nitrogen-purged vials to minimize oxidative degradation of the benzyl group .
  • Stability monitoring : Periodic HPLC analysis detects decomposition products (e.g., free piperazine or dichlorobenzaldehyde) .

Q. How is the compound utilized as an intermediate in drug discovery?

  • Peptide coupling : Activate the carboxylic acid with EDC/HOBt for conjugation to amino-containing scaffolds .
  • Library synthesis : Diversify via alkylation, acylation, or click chemistry (e.g., triazole formation) to generate analogs for high-throughput screening .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,5-Dichloro-benzyl)-piperazine-2-carboxylic acid hydrochloride
Reactant of Route 2
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1-(2,5-Dichloro-benzyl)-piperazine-2-carboxylic acid hydrochloride

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